

Vupanorsen: A Technical Overview of its Discovery and Clinical Development

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Compound of Interest

Compound Name: Vupanorsen

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Introduction

Vupanorsen (formerly known as IONIS-ANGPTL3-LRx or AKCEA-ANGPTL3-LRx) is an investigational antisense oligonucleotide (ASO) designed to inhibit the synthesis of angiopoietin-like 3 (ANGPTL3) protein, a key regulator of lipid metabolism.^[1] Developed by Ionis Pharmaceuticals and later licensed by Pfizer, **vupanorsen** emerged from the understanding that genetic loss-of-function variants in the ANGPTL3 gene are associated with favorable lipid profiles and a reduced risk of cardiovascular disease.^{[2][3]} This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial clinical development of **vupanorsen**, presenting key quantitative data and experimental methodologies.

The Scientific Rationale: Targeting ANGPTL3

Angiopoietin-like 3 (ANGPTL3) is a glycoprotein primarily synthesized in the liver that plays a crucial role in regulating plasma lipid levels.^{[4][5]} It inhibits lipoprotein lipase (LPL) and endothelial lipase (EL), enzymes responsible for the hydrolysis of triglycerides from triglyceride-rich lipoproteins (TRLs) like very-low-density lipoproteins (VLDL) and chylomicrons.^{[4][6]} By inhibiting these lipases, ANGPTL3 raises the levels of triglycerides, low-density lipoprotein cholesterol (LDL-C), and other atherogenic lipoproteins.^{[4][7]} Individuals with genetic deficiencies in ANGPTL3 exhibit reduced levels of these lipids and a decreased risk of

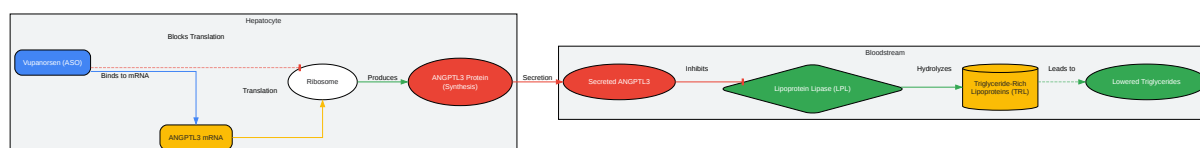
coronary artery disease, highlighting ANGPTL3 as a promising therapeutic target for dyslipidemia.[2][3]

Vupanorsen: A Ligand-Conjugated Antisense Oligonucleotide

Vupanorsen is a second-generation N-acetyl galactosamine (GalNAc3)-conjugated ASO.[1][8][9] This design allows for targeted delivery to hepatocytes, the primary site of ANGPTL3 synthesis.[1][10]

Mechanism of Action

Once inside the hepatocyte, **vupanorsen** binds to the messenger RNA (mRNA) of ANGPTL3, leading to its degradation and thereby inhibiting the synthesis of the ANGPTL3 protein.[1] The reduction in ANGPTL3 levels leads to the disinhibition of LPL and EL, resulting in enhanced clearance of TRLs and a subsequent reduction in plasma triglycerides and other atherogenic lipoproteins.[4][6]



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Vupanorsen's Mechanism of Action

Preclinical and Clinical Development

Vupanorsen underwent a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase 1 Studies

Phase 1 studies in healthy volunteers with elevated triglycerides demonstrated that **vupanorsen** was generally well-tolerated and led to dose-dependent reductions in ANGPTL3, triglycerides, LDL-C, non-HDL-C, and total cholesterol.^{[2][11]} A study in Japanese adults with elevated triglycerides showed rapid absorption of **vupanorsen**, with a median time to maximum concentration (Tmax) of 2.0 to 3.5 hours.^[12] Another Phase 1 study in Chinese adults with elevated triglycerides also showed rapid absorption and significant reductions in ANGPTL3 and lipid parameters.^{[9][13]}

Table 1: Key Pharmacokinetic Parameters from a Phase 1 Study in Chinese Adults^{[9][13]}

Parameter	80 mg Single Dose	160 mg Single Dose
Median Tmax (hours)	2.0	2.0
Mean Terminal Half-life (hours)	475.9	465.2

Table 2: Mean Percentage Change from Baseline in a Phase 1 Study in Chinese Adults^{[9][13]}

Parameter	80 mg Single Dose	160 mg Single Dose
ANGPTL3	-59.7%	-69.5%
Triglycerides	-41.9%	-52.5%
Non-HDL-C	-23.2%	-25.4%

Phase 2a Study

A Phase 2a, randomized, double-blind, placebo-controlled, dose-ranging study evaluated **vupanorsen** in 105 patients with hypertriglyceridemia, type 2 diabetes, and non-alcoholic fatty

liver disease (NAFLD).[10][14][15] Patients received subcutaneous injections of **vupanorsen** or placebo for six months.[10][15]

- Study Design: Randomized, double-blind, placebo-controlled, dose-ranging.[10][14]
- Patient Population: 105 patients with fasting plasma triglyceride levels >150 mg/dL, type 2 diabetes, and NAFLD.[10][14]
- Dosing Regimens:
 - 40 mg every four weeks (Q4W)[10][15]
 - 80 mg every four weeks (Q4W)[10][15]
 - 20 mg every week (QW)[10][15]
- Primary Endpoint: Percent change in fasting triglycerides from baseline at 6 months.[10][15]

Table 3: Efficacy Results from the Phase 2a Study (Placebo-Adjusted)[10][15]

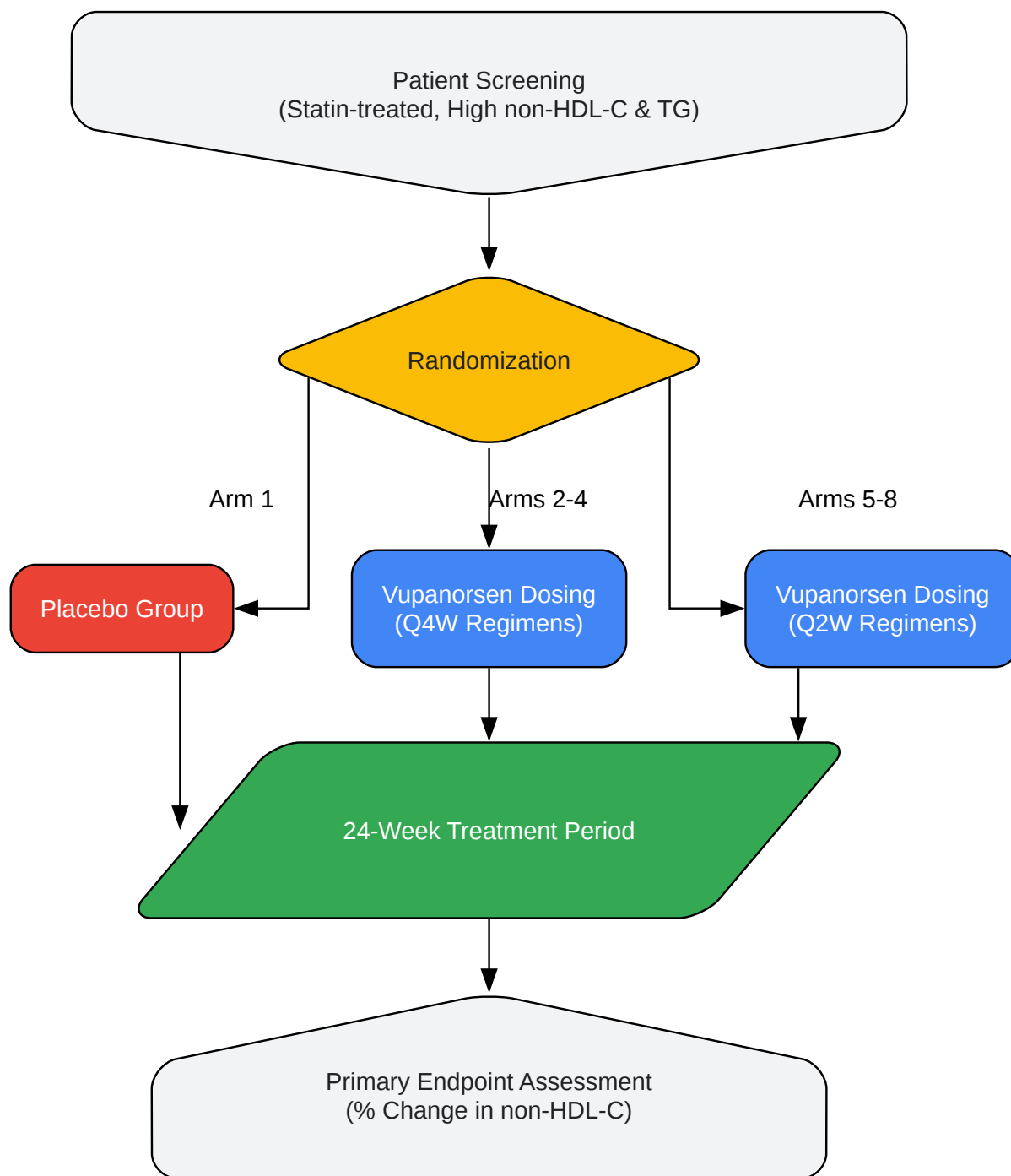
Parameter	40 mg Q4W	80 mg Q4W	20 mg QW
Triglycerides	-36%	-53%	-47%
ANGPTL3	-41%	-59%	-56%
Apolipoprotein C-III	-	-58%	-
Remnant Cholesterol	-	-38%	-
Total Cholesterol	-	-19%	-
Non-HDL-C	-	-18%	-
HDL-C	-	-24%	-
Apolipoprotein B	-	-9%	-

The study met its primary endpoint, demonstrating significant, dose-dependent reductions in triglyceride levels.[2][14] The most common adverse events were mild injection site reactions.[10]

TRANSLATE-TIMI 70 (Phase 2b Study)

The TRANSLATE-TIMI 70 trial was a Phase 2b study designed to assess the efficacy and safety of escalating doses of **vupanorsen** in 286 statin-treated patients with elevated non-HDL-C (≥ 100 mg/dL) and triglycerides (150-500 mg/dL).^{[1][11][16]}

- Study Design: Randomized, double-blind, placebo-controlled, multicenter, dose-ranging.^{[16][17]}
- Patient Population: 286 statin-treated adults with non-HDL-C ≥ 100 mg/dL and triglycerides 150-500 mg/dL.^{[1][16]}
- Dosing Regimens:
 - 80, 120, or 160 mg subcutaneously every 4 weeks^[11]
 - 60, 80, 120, or 160 mg subcutaneously every 2 weeks^[11]
- Primary Endpoint: Percent change from baseline in non-HDL-C at 24 weeks.^[11]



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TRANSLATE-TIMI 70 Experimental Workflow

Table 4: Efficacy Results from the TRANSLATE-TIMI 70 (Phase 2b) Study[1][16][18]

Parameter	Placebo-Adjusted Percent Change from Baseline
Non-HDL-C	-22.0% to -27.7% (all doses)
Triglycerides	-41.3% to -56.8% (dose-dependent)
ANGPTL3	-69.9% to -95.2% (dose-dependent)
LDL-C	-7.9% to -16.0%
Apolipoprotein B	-6.0% to -15.1%

While the study met its primary endpoint of reducing non-HDL-C, the effects on LDL-C and Apolipoprotein B were modest and not clearly dose-dependent.[1][16] Furthermore, safety concerns emerged at higher doses, including elevations in liver enzymes (ALT and AST) and dose-dependent increases in hepatic fat fraction.[3][19][20] Injection site reactions were also more frequent at higher doses.[1][20]

Discontinuation of Clinical Development

In January 2022, Pfizer and Ionis announced the discontinuation of the clinical development program for **vupanorsen** for cardiovascular risk reduction and severe hypertriglyceridemia.[17][21] The decision was based on a thorough review of the data from the TRANSLATE-TIMI 70 study, which indicated a modest efficacy profile for reducing atherogenic lipoproteins coupled with safety concerns at higher doses.[16][20]

Conclusion

Vupanorsen represented a novel therapeutic approach to lipid management by targeting ANGPTL3 synthesis. Its development from a strong genetic rationale to clinical trials demonstrated the potential of antisense technology in cardiovascular medicine. While the clinical development of **vupanorsen** was ultimately halted due to a challenging risk-benefit profile, the program has provided valuable insights into the role of ANGPTL3 in lipid metabolism and the development of ASO therapies. The data gathered from these studies will

undoubtedly contribute to the broader understanding of cardiovascular disease and inform future drug development efforts.

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